Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
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Description
Scientific Research Applications
Antihypertensive and α-Blocking Agents
- A study synthesized thiosemicarbazides, triazoles, and Schiff bases using Methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material, which is structurally related to the compound of interest. These compounds exhibited significant antihypertensive α-blocking activity with low toxicity, indicating their potential in treating hypertension (Abdel-Wahab et al., 2008).
Antibacterial and Antifungal Agents
- Novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, starting from a compound with a similar structural framework, were synthesized and showed promising antimicrobial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Antiprotozoal Agents
- Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from structurally similar compounds, demonstrated potent antiprotozoal activity. These findings suggest their application in treating protozoal infections, highlighting the potential of these derivatives as novel therapeutic agents (Ismail et al., 2004).
Aldose Reductase Inhibitors
- A study on iminothiazolidin-4-one acetate derivatives, related to the compound , found significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This suggests their utility in developing treatments for diabetes-related conditions (Ali et al., 2012).
properties
IUPAC Name |
methyl 2-[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYNOMHXNOJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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